

Application Note: In Vitro Drug Release Assay for Disulfide-Linked Prodrugs

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Compound of Interest

Compound Name: *Acid-PEG8-S-S-PEG8-acid*

Cat. No.: *B1662083*

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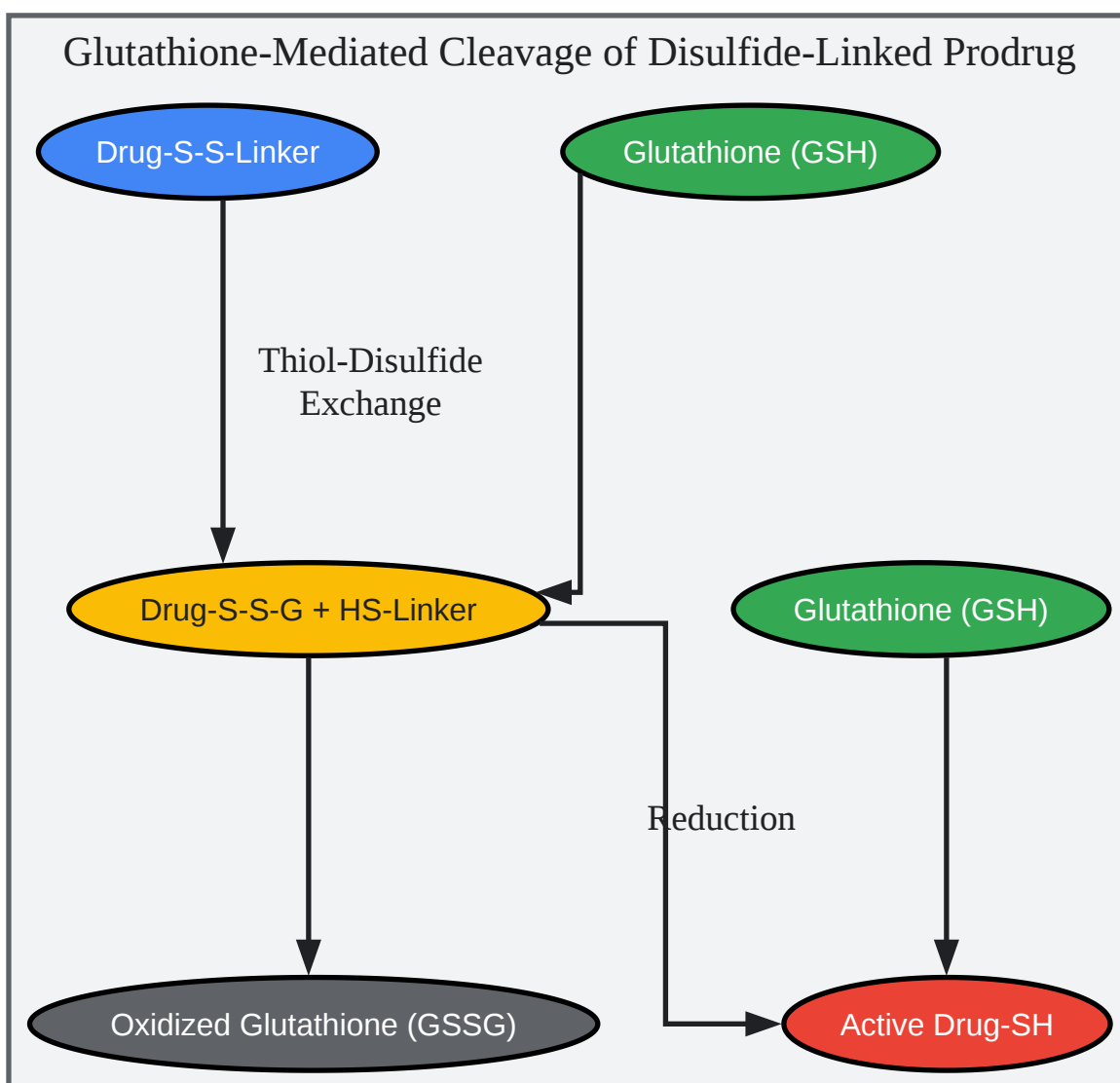
Introduction

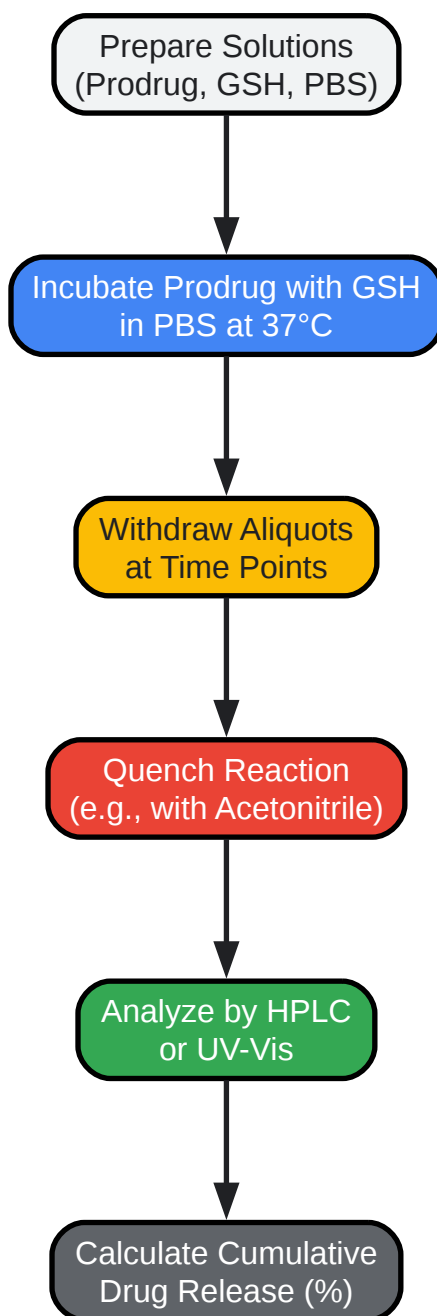
Disulfide-linked prodrugs represent a promising strategy in targeted drug delivery, particularly in oncology.[1] These prodrugs are designed to be stable in the systemic circulation and to selectively release the active drug in response to the high concentration of glutathione (GSH) present in the intracellular environment and the tumor microenvironment.[2][3] The disulfide bond (-S-S-) in the prodrug linker is cleaved by the thiol group of GSH, leading to the release of the parent drug.[4] This application note provides a detailed protocol for an in vitro drug release assay to evaluate the reductive cleavage of disulfide-linked prodrugs.

The assay described herein utilizes physiologically relevant concentrations of GSH to simulate the reducing conditions of the target environment.[5] The release of the active drug is monitored over time using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6][7] This method is essential for characterizing the release kinetics of disulfide-linked prodrugs and for screening potential drug candidates during the development process.

Mechanism: Glutathione-Mediated Cleavage

The core of the assay is the chemical reduction of the disulfide bond in the prodrug by glutathione. This process involves a thiol-disulfide exchange reaction. The thiol group (-SH) of a glutathione molecule attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide and releasing the thiolated drug. A second glutathione molecule then reacts with the mixed disulfide, regenerating the disulfide-linked glutathione (GSSG) and releasing the second part of the linker, ultimately freeing the active drug.





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